Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate
Overview
Description
Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with phenyl and phenylsulfinyl groups, as well as an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Phenyl and Phenylsulfinyl Groups: The phenyl and phenylsulfinyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of the carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The phenylsulfinyl group is known to participate in redox reactions, which can influence cellular oxidative stress pathways. Additionally, the pyrimidine core can interact with nucleic acids and proteins, potentially affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-phenyl-4-pyrimidinyl)sulfanyl)acetate: Lacks the phenylsulfinyl group, resulting in different chemical reactivity and biological activity.
Ethyl 2-((2-phenyl-6-methyl-4-pyrimidinyl)sulfanyl)acetate: Contains a methyl group instead of the phenylsulfinyl group, leading to variations in its chemical and biological properties.
Uniqueness
Ethyl 2-((2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinyl)sulfanyl)acetate is unique due to the presence of the phenylsulfinyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[6-(benzenesulfinylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-26-20(24)14-27-19-13-17(15-28(25)18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYURXACRFNEFMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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